4-Cyclobutyl-3-fluoropiperidine;dihydrochloride

Description

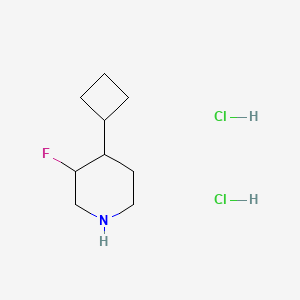

4-Cyclobutyl-3-fluoropiperidine;dihydrochloride is a chemical compound with the molecular formula C9H17ClFN. It is a fluorinated piperidine derivative, which is often used in various scientific research applications due to its unique chemical properties .

Properties

Molecular Formula |

C9H18Cl2FN |

|---|---|

Molecular Weight |

230.15 g/mol |

IUPAC Name |

4-cyclobutyl-3-fluoropiperidine;dihydrochloride |

InChI |

InChI=1S/C9H16FN.2ClH/c10-9-6-11-5-4-8(9)7-2-1-3-7;;/h7-9,11H,1-6H2;2*1H |

InChI Key |

VKINKZUBIXDKGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CCNCC2F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-3-fluoropiperidine;dihydrochloride typically involves the fluorination of piperidine derivatives. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and cyclobutylation steps. These processes are optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-3-fluoropiperidine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclobutyl-3-fluoropiperidine;dihydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Biological Activity

4-Cyclobutyl-3-fluoropiperidine; dihydrochloride is a fluorinated piperidine derivative with the molecular formula C9H18Cl2FN and a molecular weight of 230.15 g/mol. Its unique structural features, including a cyclobutyl group and a fluorine atom, make it a compound of interest in medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its potential applications, interaction dynamics, and relevant research findings.

The biological activity of 4-Cyclobutyl-3-fluoropiperidine; dihydrochloride is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances its binding affinity to proteins and enzymes, which can significantly influence its interaction dynamics compared to non-fluorinated analogs. This characteristic makes it a candidate for various applications in drug development and protein-ligand interaction studies .

Binding Affinity Studies

Research indicates that the compound exhibits promising binding affinities to various biological targets. Interaction studies have shown that the fluorinated structure may enhance interactions with specific proteins, potentially leading to improved therapeutic efficacy. For example, studies involving similar piperidine derivatives have demonstrated varying degrees of activity against Mycobacterium tuberculosis, suggesting that structural modifications can lead to significant differences in biological outcomes .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the chemical structure affect biological activity. The unique combination of the cyclobutyl group and the fluorine atom in 4-Cyclobutyl-3-fluoropiperidine; dihydrochloride enhances its binding affinity and specificity. Comparative studies with structurally similar compounds have shown that alterations in the piperidine core can lead to variations in antimicrobial activity. For instance, replacing the piperidinyl core with other structures resulted in a loss of activity, underscoring the importance of specific structural features .

Comparative Analysis Table

| Compound | Structure | MIC (µM) | Target |

|---|---|---|---|

| 4-Cyclobutyl-3-fluoropiperidine | Cyclobutyl + Fluorine | TBD | TBD |

| 4PP-1 | 4-Phenylpiperidine | 6.3 | MmpL3 |

| 4PP-2 | 4-(p-tert-butylphenyl)piperidine | 2.0 | MmpL3 |

| PCB | Phenylcyclobutane carboxamide | 6.9 | MmpL3 |

The above table illustrates how different compounds derived from piperidine exhibit varying levels of antimicrobial activity against Mycobacterium tuberculosis, emphasizing the significance of structural modifications .

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of 4-Cyclobutyl-3-fluoropiperidine; dihydrochloride against various pathogens. These studies typically focus on determining minimum inhibitory concentrations (MIC) and assessing cytotoxicity levels. Preliminary findings suggest that its unique structure may confer advantages in terms of potency and selectivity compared to other piperidine derivatives .

Potential Applications

The compound's unique properties make it a valuable candidate for further research in several areas:

- Medicinal Chemistry : As an intermediate in drug development, it may be explored for its potential therapeutic effects.

- Antimicrobial Research : Its binding affinity suggests possible applications as an antimicrobial agent targeting resistant strains.

- Pharmaceutical Development : The compound's distinct characteristics may lead to innovative formulations and therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.